molecular formula C13H12N2O5S B6394297 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid CAS No. 1262004-50-1

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid

Cat. No.: B6394297
CAS No.: 1262004-50-1
M. Wt: 308.31 g/mol
InChI Key: XBXSCTFZWZUSHO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a hydroxy group, a methylsulfonylamino group, and an isonicotinic acid moiety

Properties

IUPAC Name

5-[3-(methanesulfonamido)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-21(19,20)15-9-4-2-3-8(5-9)11-7-14-12(16)6-10(11)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXSCTFZWZUSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688365
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-50-1
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid, 3-methylsulfonylaminobenzene, and isonicotinic acid.

    Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.

    Stepwise Synthesis: The synthesis is carried out in a stepwise manner, where each functional group is introduced sequentially. For example, the hydroxy group may be introduced first, followed by the methylsulfonylamino group, and finally the isonicotinic acid moiety.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, sulfonyl chlorides, or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: The compound is used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonylamino groups play a crucial role in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    2-Hydroxy-5-methoxyphenylphosphonic Acid: A compound with similar functional groups but different overall structure.

    Hydrazones and Quinazolines: Compounds with similar biological activities and synthetic routes.

Uniqueness

2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid is unique due to the presence of both hydroxy and methylsulfonylamino groups, which contribute to its distinct chemical and biological properties. Its combination of functional groups makes it a valuable compound for various scientific research applications.

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